molecular formula C2HClN2OS B1433218 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one CAS No. 89304-39-2

5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one

Cat. No. B1433218
CAS RN: 89304-39-2
M. Wt: 136.56 g/mol
InChI Key: KYJGHVMLZDSOOW-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is connected generally with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .


Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Corrosion Inhibition

5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one and related 1,3,4-thiadiazoles have been investigated for their corrosion inhibition properties. Studies reveal that certain 1,3,4-thiadiazoles can act as effective corrosion inhibitors for mild steel in acidic environments, showing a correlation between their molecular structures and inhibition efficiencies. The effectiveness of these compounds is attributed to their ability to form a protective layer on the metal surface, reducing corrosion rates significantly (Bentiss et al., 2007).

Synthesis of Novel Compounds

Research has demonstrated the utility of this compound in the synthesis of novel compounds. For instance, its derivatives have been synthesized through ultrasound-promoted one-pot, three-component reactions, yielding compounds with potential biological activities. This method offers an environmentally friendly and efficient approach to synthesize complex molecules with diverse biological properties, including antitumor, fungicidal, antibacterial, and herbicidal activities (Nikalje et al., 2015).

Structural and Electronic Analysis

The structural and electronic properties of this compound derivatives have been extensively studied using various spectroscopic techniques and computational methods. These studies provide insights into the molecular geometry, electronic structure, and potential reactivity of these compounds, contributing to the understanding of their physical, chemical, and biological properties. For example, density functional theory (DFT) calculations have been employed to analyze the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, offering a deeper understanding of its molecular characteristics (Kerru et al., 2019).

Antimicrobial Activity

Several 1,3,4-thiadiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown varying degrees of activity against different bacterial and fungal strains, suggesting their potential as lead compounds for developing new antimicrobial agents. The structure-activity relationship (SAR) studies associated with these compounds are crucial for understanding the molecular basis of their antimicrobial efficacy (Purohit et al., 2011).

Safety and Hazards

While specific safety and hazard information for 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one is not available, similar compounds such as 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole have been classified as Acute Tox. 3 Oral - Eye Dam. 1 .

Future Directions

1,3,4-thiadiazole derivatives have shown significant therapeutic potential and a wide range of therapeutic activities . Therefore, these compounds are the subject of considerable growing interest for designing new antitumor agents . Further structure optimization and in-depth studies are needed for these compounds as possible therapeutic agents .

Biochemical Analysis

Biochemical Properties

5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Escherichia coli and Bacillus mycoides . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with fungal proteins, thereby exhibiting antifungal properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . The impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced cellular proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial DNA synthesis, ultimately leading to cell death. Additionally, the compound can activate certain signaling pathways that promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vitro studies, the compound has demonstrated consistent antimicrobial activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the minimum effective dose required to achieve the desired therapeutic outcome . These findings highlight the importance of dosage optimization in the development of this compound as a potential therapeutic agent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to the accumulation of toxic metabolites and disruption of cellular homeostasis . Additionally, this compound affects the metabolism of cancer cells by inhibiting glycolytic enzymes, resulting in reduced energy production and cell proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its effects on gene expression and cellular metabolism . The localization within the nucleus allows the compound to interact with DNA and transcription factors, while its presence in mitochondria influences mitochondrial function and apoptosis .

properties

IUPAC Name

5-chloro-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2OS/c3-1-4-5-2(6)7-1/h(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJGHVMLZDSOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89304-39-2
Record name 5-chloro-2,3-dihydro-1,3,4-thiadiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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